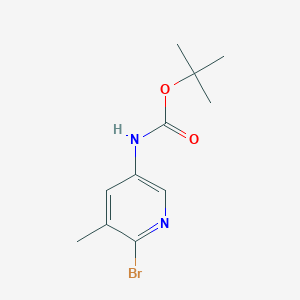
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-5-methylpyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, heating, and purification to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl (6-amino-5-methylpyridin-3-yl)carbamate, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (5-bromo-6-chloropyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds .
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-5-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChIキー |
OFCLDOSZESHCGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
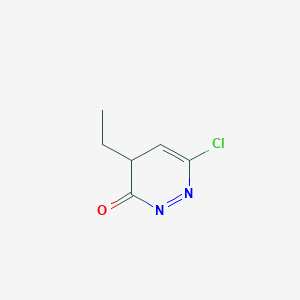
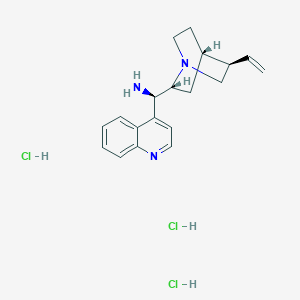
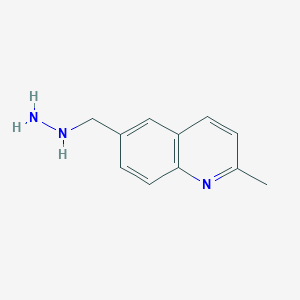
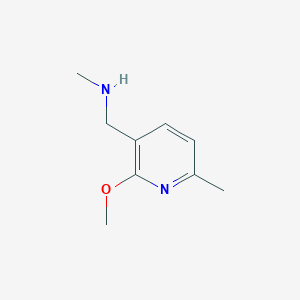
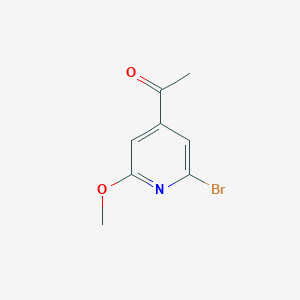
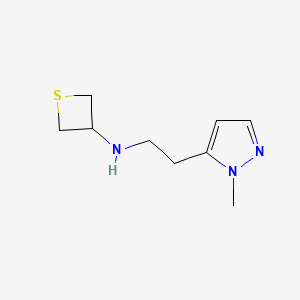
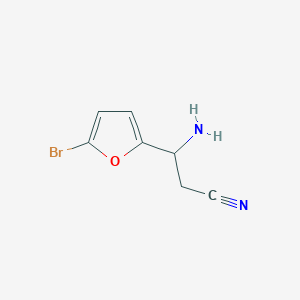
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
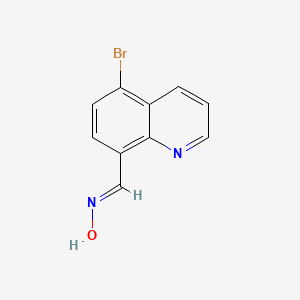
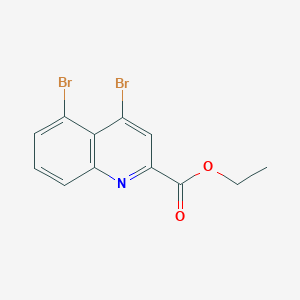
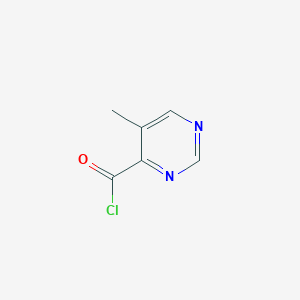

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
